molecular formula C6H8N2O2S B13545234 Methyl 5-(methylamino)thiazole-4-carboxylate

Methyl 5-(methylamino)thiazole-4-carboxylate

Cat. No.: B13545234
M. Wt: 172.21 g/mol
InChI Key: INQFUFJEKDAJER-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-(methylamino)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with methylamine. One common method involves the cyclization of α-acetobutyro-lactone followed by chlorination, hydrolysis, decarboxylation, and diazotization . Industrial production methods may involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

Methyl 5-(methylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-(methylamino)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(methylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Methyl 5-(methylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of a methylamino group and a carboxylate ester, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 5-(methylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-7-5-4(6(9)10-2)8-3-11-5/h3,7H,1-2H3

InChI Key

INQFUFJEKDAJER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CS1)C(=O)OC

Origin of Product

United States

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